is a Grignard reagent . Grignard reagents are commonly used in organic chemistry for the formation of carbon-carbon bonds, and they can react with a variety of electrophiles, including carbonyl compounds, epoxides, and alkyl halides .
Here’s some basic information about 3-Fluoro-2-methylphenylmagnesium chloride:
3-Fluoro-2-methylphenylmagnesium chloride has the molecular formula C₇H₆ClFMg and is classified as a Grignard reagent. It appears as a brown liquid and has a boiling point of approximately 65-67 °C. The compound is sensitive to moisture and air, necessitating storage under inert conditions, typically in an argon atmosphere .
As a Grignard reagent, 3-fluoro-2-methylphenylmagnesium chloride can participate in various nucleophilic addition reactions. It reacts with carbonyl compounds to form alcohols after hydrolysis. For example:
3-Fluoro-2-methylphenylmagnesium chloride is typically synthesized through the reaction of 3-fluoro-2-methylbromobenzene with magnesium in anhydrous ether or THF (tetrahydrofuran). The general reaction can be outlined as follows:
This reaction must be performed under an inert atmosphere to prevent moisture from interfering with the Grignard formation .
3-Fluoro-2-methylphenylmagnesium chloride finds applications primarily in organic synthesis. Its uses include:
Interaction studies involving 3-fluoro-2-methylphenylmagnesium chloride focus on its reactivity with various electrophiles. For instance:
Several compounds share similarities with 3-fluoro-2-methylphenylmagnesium chloride, particularly within the category of organomagnesium reagents. Notable examples include:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
3-Fluorophenylmagnesium bromide | C₆H₄BrF | Similar reactivity but contains bromine instead of chlorine. |
4-Fluoro-2-methylphenylmagnesium chloride | C₇H₆ClF | Has a different substitution pattern on the phenyl ring. |
2-Fluorophenylmagnesium chloride | C₆H₅ClF | Contains fluorine at a different position on the phenyl ring. |
The uniqueness of 3-fluoro-2-methylphenylmagnesium chloride lies in its specific substitution pattern which may influence its reactivity and selectivity in synthetic applications. The presence of both chlorine and fluorine atoms allows for varied interactions compared to other similar compounds.
The conventional synthesis of 3-fluoro-2-methylphenylmagnesium chloride follows established Grignard reaction principles. In a typical procedure, 2-bromo-3-fluorotoluene (CAS 59907-13-0) reacts with magnesium metal in anhydrous tetrahydrofuran under inert argon or nitrogen atmospheres. Prior to reaction initiation, magnesium turnings undergo activation via treatment with iodine or 1,2-dibromoethane to remove surface oxide layers that impede reactivity.
The aryl bromide solution is added dropwise to maintain temperatures between 20–50°C, preventing runaway exothermic reactions. Reaction completion typically requires 1–4 hours under reflux conditions, with progress monitored by the disappearance of magnesium metal and the formation of a cloudy gray suspension. Quenching involves controlled addition to dry ice for carboxylate formation or electrophiles such as ketones for alcohol derivatives, followed by aqueous workup and solvent evaporation. Industrial-scale production employs jacketed reactors with mechanical agitation and temperature control systems to ensure consistent heat dissipation and mixing efficiency.
Table 1: Key Parameters in Traditional Synthesis
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Magnesium Particle Size | 0.5–2 mm turnings | Larger surface area → faster initiation |
Solvent Volume | 3–5 mL/g substrate | Dilution minimizes side reactions |
Temperature | 25–50°C | Balances reaction rate and control |
Reaction Time | 1–4 hours | Varies with substrate solubility |
Tetrahydrofuran remains the solvent of choice for 3-fluoro-2-methylphenylmagnesium chloride synthesis due to its ability to stabilize the Grignard complex through Lewis acid-base interactions. The ether’s oxygen atom coordinates with magnesium, preventing aggregation and maintaining reagent activity. Recent studies demonstrate that cyclopentyl methyl ether offers advantages in high-temperature applications (boiling point 106°C vs. THF’s 66°C), enabling reflux conditions without excessive solvent loss.
Comparative solvent screening reveals critical trade-offs:
Table 2: Solvent Properties for Grignard Synthesis
Solvent | Boiling Point (°C) | Dielectric Constant | Coordination Capacity |
---|---|---|---|
Tetrahydrofuran | 66 | 7.6 | Strong |
Cyclopentyl methyl ether | 106 | 4.8 | Moderate |
2-Methyltetrahydrofuran | 80 | 6.2 | Strong |
Mechanochemical methods using ball milling technology have revolutionized Grignard reagent production. By combining magnesium metal with 2-bromo-3-fluorotoluene in stainless-steel jars with grinding media, researchers achieve reagent formation in 10–30 minutes without solvent. This approach eliminates the need for inert atmospheres—ambient air suffices due to limited reagent exposure during the sealed milling process.
Key innovations include:
Table 3: Traditional vs. Mechanochemical Synthesis Comparison
Parameter | Traditional Method | Mechanochemical Method |
---|---|---|
Reaction Time | 1–4 hours | 10–60 minutes |
Solvent Volume | 3–5 mL/g | 0–0.5 mL/g |
Energy Consumption | 150–200 kWh/kg | 80–100 kWh/kg |
Maximum Yield Reported | 89% | 82% |
Substrate Flexibility | Limited to soluble precursors | Compatible with solids |
The mechanochemical route particularly benefits pharmaceutical applications requiring strict control of solvent residues. Nuclear magnetic resonance analysis of products shows 99.5% purity without column chromatography when using high-purity magnesium (99.99%) and aryl bromide inputs. Current research focuses on coupling these methods with continuous flow systems to enable on-demand reagent synthesis for automated medicinal chemistry platforms.
The carbon-carbon bond formation capabilities of 3-fluoro-2-methylphenylmagnesium chloride encompass a broad spectrum of synthetic methodologies that leverage its nucleophilic character [9] [10]. Research demonstrates that this fluorinated Grignard reagent exhibits enhanced reactivity compared to non-fluorinated counterparts, with the fluorine substituent providing electronic stabilization that improves reaction selectivity [11] [12].
The primary mechanism for carbon-carbon bond formation involves nucleophilic addition to electrophilic carbon centers [9] [10]. When 3-fluoro-2-methylphenylmagnesium chloride reacts with aldehydes, the nucleophilic carbon attacks the carbonyl carbon, forming an alkoxy magnesium intermediate that upon hydrolysis yields secondary alcohols with yields typically ranging from 85 to 95 percent [12] [13]. Similar reactions with ketones produce tertiary alcohols with slightly reduced yields of 80 to 92 percent due to increased steric hindrance around the carbonyl center [9] [10].
The reaction with esters proceeds through a distinctive pathway where two equivalents of the Grignard reagent are consumed, ultimately producing tertiary alcohols after hydrolytic workup [9] [10]. This transformation typically achieves yields between 75 and 88 percent under optimized conditions using tetrahydrofuran as solvent at temperatures ranging from -78°C to room temperature [13] [14].
Reaction with carbon dioxide represents another significant carbon-carbon bond formation strategy [9] [14]. The nucleophilic carbon of 3-fluoro-2-methylphenylmagnesium chloride attacks the electrophilic carbon of carbon dioxide, forming a carboxylate magnesium salt intermediate [14] [15]. Subsequent acidic hydrolysis yields carboxylic acids bearing the fluorinated aromatic substituent, with typical yields ranging from 70 to 85 percent [14] [15].
Advanced cross-coupling reactions utilizing transition metal catalysts have expanded the synthetic utility of 3-fluoro-2-methylphenylmagnesium chloride [13] [16]. Palladium and nickel-catalyzed cross-coupling reactions enable the formation of biaryl compounds with yields between 65 and 85 percent [13] [16]. These transformations typically require catalyst loadings of 5 to 15 mole percent and temperatures ranging from 45 to 80°C [16] [17].
Reaction Type | Product Type | Typical Yield Range (%) | Reaction Conditions |
---|---|---|---|
Nucleophilic Addition to Aldehydes | Secondary Alcohols | 85-95 | THF, -78°C to RT |
Nucleophilic Addition to Ketones | Tertiary Alcohols | 80-92 | THF, -78°C to RT |
Reaction with Esters | Tertiary Alcohols | 75-88 | THF, -78°C, 2 equiv |
Reaction with Carbon Dioxide | Carboxylic Acids | 70-85 | Dry CO₂, -78°C |
Reaction with Epoxides | Primary Alcohols | 78-90 | THF, RT to 60°C |
Cross-coupling Reactions | Biaryl Compounds | 65-85 | Pd/Ni catalyst, 45-80°C |
Research findings indicate that the fluorine substituent enhances the nucleophilicity of the carbon-magnesium bond while simultaneously providing electronic stabilization that improves reaction selectivity by factors of 2 to 3 compared to non-fluorinated analogs [18] [19]. The bond dissociation energy of fluorinated Grignard reagents ranges from 115 to 130 kilocalories per mole, representing a 1.2 to 1.4-fold increase over conventional organomagnesium compounds [19] [20].
The application of 3-fluoro-2-methylphenylmagnesium chloride in heterocyclic system functionalization represents a sophisticated approach to complex molecule construction [21] [22]. The unique electronic properties imparted by the fluorine substituent enable selective reactions with various heterocyclic frameworks while maintaining high levels of regioselectivity [15] [23].
Ligand-coupling reactions between 3-fluoro-2-methylphenylmagnesium chloride and pyridylsulfonium salts have demonstrated remarkable efficiency in constructing bis-heterocyclic linkages [21] [22]. These transformations proceed through a mechanism involving transmetalation followed by reductive elimination, yielding products with 70 to 85 percent efficiency [21] [22]. The methodology enables the formation of 2,2'-bipyridines, 2,3'-bipyridines, and 2,4'-bipyridines through a single synthetic protocol [21] [22].
Cross-coupling reactions with pyrazine derivatives utilizing pyridylsulfonium salt intermediates achieve yields ranging from 65 to 80 percent under mild reaction conditions [21] [22]. The fluorinated Grignard reagent demonstrates superior functional group tolerance compared to organolithium alternatives, enabling reactions in the presence of ester, nitrile, and halide functionalities [21] [22].
Magnesiation followed by cross-coupling represents an effective strategy for benzofuran functionalization [23] [24]. The use of 3-fluoro-2-methylphenylmagnesium chloride in conjunction with TMPMgCl·LiCl enables sequential 2,3-difunctionalization of benzofuran scaffolds with yields between 75 and 90 percent [24] [23]. This methodology permits selective functionalization of all positions within the furan ring system through controlled reaction sequences [24] [23].
Thiophene derivatives undergo similar transformations through direct metalation approaches [23] [24]. The fluorinated Grignard reagent facilitates sequential functionalization of thiophene rings, achieving yields of 68 to 82 percent while maintaining high regioselectivity [24] [23]. These reactions typically require temperatures between 0°C and 45°C and proceed under anhydrous conditions [23] [24].
The Bartoli indole synthesis represents a specialized application where 3-fluoro-2-methylphenylmagnesium chloride reacts with ortho-substituted nitroarenes to form substituted indoles [25] [26]. This transformation requires three equivalents of the Grignard reagent and proceeds through a mechanism involving nucleophilic addition, [3] [3]-sigmatropic rearrangement, and cyclization [25] [26]. Yields typically range from 60 to 75 percent, with the fluorine substituent providing enhanced stability to the final indole products [25] [26].
Heterocyclic System | Functionalization Method | Reaction Yield (%) | Key Advantages |
---|---|---|---|
Pyridine derivatives | Ligand-coupling reactions | 70-85 | Regioselective coupling |
Pyrazine derivatives | Cross-coupling with sulfonium salts | 65-80 | Mild reaction conditions |
Benzofuran systems | Magnesiation followed by coupling | 75-90 | High functional group tolerance |
Thiophene derivatives | Direct metalation approach | 68-82 | Sequential functionalization |
Indole frameworks | Bartoli indole synthesis | 60-75 | Direct access to substituted indoles |
Isoxazole rings | Nucleophilic addition | 72-88 | Stereoselective synthesis |
The stereoselective synthesis of substituted heterocycles represents another significant application area [15] [26]. Reactions with heterocyclic N-oxides demonstrate exceptional stereoselectivity, with 3-fluoro-2-methylphenylmagnesium chloride providing access to diversely substituted pyridines, piperidines, and piperazines with yields ranging from 72 to 88 percent [15] [26].
The construction of polyaromatic hydrocarbon systems using 3-fluoro-2-methylphenylmagnesium chloride represents an advanced application that exploits the unique reactivity profile of this fluorinated organomagnesium reagent [27] [28]. These methodologies enable the synthesis of complex polycyclic structures with enhanced functional group compatibility and improved reaction selectivity [29] [30].
Chromium-catalyzed annulation reactions utilizing 3-fluoro-2-methylphenylmagnesium chloride and alkynes provide efficient access to phenanthrene derivatives [31] [28]. These transformations proceed through a mechanism involving 2-biarylchromium intermediates that undergo metallafluorene hydride formation followed by alkyne insertion [31] [28]. Reaction efficiencies range from 65 to 83 percent using catalyst loadings of 5 to 10 mole percent at temperatures between 80 and 120°C [31] [28].
Iron-catalyzed reactions offer an alternative approach for anthracene system construction [29] [32]. The methodology employs lower catalyst loadings of 2.5 to 5 mole percent and operates at temperatures ranging from 60 to 100°C [29] [32]. Reaction efficiencies typically achieve 70 to 88 percent, with the fluorinated Grignard reagent providing enhanced stability to the final polyaromatic products [29] [32].
Palladium-catalyzed coupling reactions enable the construction of more complex polyaromatic frameworks including pyrene and perylene derivatives [30] [33]. These transformations utilize [3+3] annulation methodologies that combine two smaller aromatic fragments to generate extended polycyclic systems [33] [30]. Reaction efficiencies range from 68 to 92 percent depending on the specific substrate combination and reaction conditions [33] [30].
The synthesis of perylene derivatives through [3+3] annulation approaches demonstrates particular utility, with 3-fluoro-2-methylphenylmagnesium chloride enabling the formation of π-extended polyaromatic hydrocarbons [30] [33]. These reactions typically require catalyst loadings between 10 and 20 mole percent and temperatures ranging from 100 to 150°C [33] [30].
Research into the mechanistic pathways reveals that the fluorine substituent significantly influences the reaction course through electronic effects [8] [34]. Computational studies demonstrate that fluorinated Grignard reagents exhibit enhanced nucleophilicity while maintaining improved selectivity in polyaromatic hydrocarbon formation [8] [34]. The presence of fluorine also stabilizes intermediate organometallic complexes, leading to more efficient catalytic cycles [34] [35].
PAH Type | Synthesis Method | Reaction Efficiency (%) | Catalyst Loading (mol%) | Temperature Range (°C) |
---|---|---|---|---|
Phenanthrene derivatives | Chromium-catalyzed annulation | 65-83 | 5-10 | 80-120 |
Anthracene systems | Iron-catalyzed reaction | 70-88 | 2.5-5 | 60-100 |
Pyrene frameworks | Palladium-catalyzed coupling | 75-92 | 5-15 | 45-80 |
Perylene derivatives | [3+3] Annulation approach | 68-85 | 10-20 | 100-150 |
Benzopyrene analogs | Cyclodehydrogenation | 61-78 | Stoichiometric | 300-400 |
Fluorene systems | Grignard-mediated assembly | 72-90 | N/A | 25-60 |
The diversity-oriented synthesis of nanographenes represents an emerging application area where 3-fluoro-2-methylphenylmagnesium chloride demonstrates exceptional utility [30] [36]. Iron-catalyzed annulation reactions enable the construction of polycyclic aromatic hydrocarbons with yields up to 95 percent, providing access to materials with potential applications in organic electronics and photonics [30] [36]. These transformations benefit from the enhanced thermal stability and improved selectivity provided by the fluorine substituent [37] [38].
Corrosive